molecular formula C19H23ClN2 B602446 Clomipramine D3 CAS No. 136765-29-2

Clomipramine D3

カタログ番号: B602446
CAS番号: 136765-29-2
分子量: 317.9 g/mol
InChIキー: GDLIGKIOYRNHDA-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロミプラミン D3は、クロミプラミン(主に強迫性障害の治療に使用される三環系抗うつ薬)の重水素標識版です。重水素標識には、水素原子を重水素(水素の安定同位体)で置換することが含まれ、化合物の薬物動態および薬力学特性を強化できます .

準備方法

化学反応の分析

反応の種類

クロミプラミン D3は、次のものを含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。反応は、通常、目的の生成物の形成を確実にするために、制御された条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな代謝産物とクロミプラミン D3の誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

クロミプラミン D3は、次のものを含む幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Mechanisms

Clomipramine D3 functions as a serotonin reuptake inhibitor and also affects norepinephrine and dopamine transporters. This multifaceted mechanism contributes to its efficacy in treating various psychiatric disorders. The deuterated version may exhibit enhanced pharmacological properties due to its altered metabolism:

  • Serotonin Transporter Inhibition : this compound binds to the serotonin transporter, increasing serotonin levels in the synaptic cleft, which is crucial for mood regulation .
  • Norepinephrine and Dopamine Modulation : By inhibiting norepinephrine and dopamine transporters, this compound may also address symptoms associated with anxiety and attention disorders .

Clinical Applications

This compound has been investigated for several clinical applications beyond major depressive disorder:

  • Obsessive-Compulsive Disorder : It is widely recognized for its effectiveness in reducing obsessive thoughts and compulsive behaviors .
  • Chronic Pain Management : Emerging evidence suggests that this compound may alleviate chronic pain conditions, including neuropathic pain .
  • Neonatal Withdrawal Symptoms : Studies indicate that Clomipramine can lead to withdrawal symptoms in neonates exposed in utero, highlighting its implications for maternal health during pregnancy .

Neurobiological Effects

Recent research has demonstrated that this compound has significant neurobiological effects:

  • Neuroinflammation Reduction : Chronic administration of Clomipramine has been shown to reduce neuroinflammation markers such as interleukin-1β and NLRP3 inflammasome activation in animal models . This suggests a potential role in modulating inflammatory responses associated with depression.
  • Hippocampal Volume Changes : Experimental studies reveal that Clomipramine treatment can increase hippocampal volume in stressed rats, which correlates with improved depressive behaviors .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study on Neonates : A study involving ten neonates exposed to Clomipramine in utero reported withdrawal symptoms such as tachycardia and cyanosis, emphasizing the need for careful monitoring when prescribing this medication during pregnancy .
Case StudyFindings
Neonatal ExposureTachycardia and cyanosis observed; half-life of 42 hours in neonates compared to 20 hours in adults.
Chronic Stress ModelIncreased hippocampal volume and reduced neuroinflammation after treatment with this compound in rats exposed to chronic unpredictable stress .

作用機序

クロミプラミン D3は、セロトニンとノルエピネフリンの再取り込みを阻害することで効果を発揮し、シナプス間隙におけるこれらの神経伝達物質のレベルを高めます。この作用は、セロトニン作動性およびノルアドレナリン作動性神経伝達を強化し、その抗うつ効果に寄与すると考えられています。この化合物は、ヒスタミン H1、α1-アドレナリン、およびムスカリン受容体など、さまざまな受容体とも相互作用し、その鎮静作用、降圧作用、および抗コリン作用を説明することができます .

類似の化合物との比較

類似の化合物

  • ドキセピン D3
  • ドスレピン D3
  • イミプラミン D3
  • トリミプラミン D3

比較

クロミプラミン D3は、ノルエピネフリンの再取り込みに対してより選択的なノルトリプチリンやデシプラミンなどの他の化合物と比較して、セロトニンの再取り込みを強力に阻害するため、三環系抗うつ薬の中でユニークな存在です。クロミプラミン D3の重水素標識は、半減期の増加や代謝分解の減少などの薬物動態特性を強化し、より効果的で持続的な抗うつ薬となる可能性があります .

類似化合物との比較

Similar Compounds

  • Doxepin D3
  • Dosulepin D3
  • Imipramine D3
  • Trimipramine D3

Comparison

Clomipramine D3 is unique among tricyclic antidepressants due to its potent inhibition of serotonin reuptake compared to other compounds like nortriptyline and desipramine, which are more selective for norepinephrine reuptake. The deuterium labeling in this compound can enhance its pharmacokinetic properties, such as increased half-life and reduced metabolic degradation, making it a potentially more effective and longer-lasting antidepressant .

生物活性

Clomipramine D3 is a deuterated form of clomipramine, a tricyclic antidepressant (TCA) primarily used to treat obsessive-compulsive disorder (OCD) and other mood disorders. This article explores its biological activity, focusing on its effects on neuronal function, autophagy, and implications for neurodegenerative diseases, as well as its pharmacokinetics and clinical case studies.

Neuronal Effects:
Clomipramine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. Research indicates that clomipramine also impacts autophagic processes in neurons. A study demonstrated that clomipramine blocks autophagic flux in primary neuronal cultures, suggesting a negative regulation of the autophagic pathway, which is crucial for cellular homeostasis in the central nervous system .

Autophagy Regulation:
Clomipramine treatment has been shown to increase levels of LC3-II (a marker for autophagosome formation) while inhibiting the degradation of autophagic cargo. This was observed in both in vitro and in vivo models, including murine tissues and Caenorhabditis elegans (C. elegans). The study indicated that chronic administration of clomipramine led to significant alterations in autophagy markers, suggesting potential implications for neurodegenerative conditions .

Clinical Implications

Efficacy in OCD:
Clomipramine is recognized for its efficacy in treating OCD, with studies showing a response rate of 40% to 60% among patients resistant to other treatments. The onset of action typically occurs within 6 to 12 weeks . Long-term studies highlight the need for continued treatment to maintain remission, as abrupt discontinuation can lead to withdrawal symptoms .

Case Studies:
Several case studies have reported the effectiveness of intravenous clomipramine (IV CMI) in treatment-resistant OCD patients. In one double-blind placebo-controlled trial, responders showed significant improvement within one month compared to oral administration . Another pilot study indicated that pulse-loading regimens could achieve faster clinical responses than traditional dosing methods .

Research Findings

Impact on Hippocampal Volume:
Recent studies have suggested that chronic clomipramine treatment may increase hippocampal volume and reduce inflammatory markers associated with depression. In animal models subjected to chronic mild stress, clomipramine treatment resulted in decreased expression of pro-inflammatory cytokines and improved behavioral outcomes .

Potential Neurotoxicity:
Despite its therapeutic effects, chronic exposure to clomipramine has been associated with detrimental effects on learning and memory in animal models. A study reported increased anxiety and impaired cognitive functions following prolonged administration at certain dosages .

Data Summary

Study Findings Implications
Clomipramine inhibits autophagic flux in neuronsPotential link to neurodegenerative diseases
Effective for OCD with a response rate of 40-60%Long-term treatment necessary for remission
Increases hippocampal volume and reduces inflammationSuggests neuroprotective effects
IV CMI shows rapid response in treatment-resistant OCDPotential alternative delivery method
Chronic exposure linked to cognitive impairmentRisks associated with long-term use

特性

CAS番号

136765-29-2

分子式

C19H23ClN2

分子量

317.9 g/mol

IUPAC名

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3

InChIキー

GDLIGKIOYRNHDA-FIBGUPNXSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl

異性体SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

正規SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

外観

Powder

Key on ui application

The isotope labelled form of Clomipramine.

純度

>98%

数量

Milligrams-Grams

関連するCAS

303-49-1 (unlabelled)

賞味期限

As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly

溶解性

10 mM in DMSO

保存方法

-20ºC Freeze

同義語

CLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL

タグ

Clomipramine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clomipramine D3
Reactant of Route 2
Clomipramine D3
Reactant of Route 3
Reactant of Route 3
Clomipramine D3
Reactant of Route 4
Reactant of Route 4
Clomipramine D3
Reactant of Route 5
Reactant of Route 5
Clomipramine D3
Reactant of Route 6
Reactant of Route 6
Clomipramine D3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。